![molecular formula C22H19BrN2O4S B3734793 N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3734793.png)
N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BBG-832, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBG-832 belongs to the family of glycine receptor antagonists and has been studied for its ability to modulate the activity of these receptors. In
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while others react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
The compound’s structure suggests that it might be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to suggest a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
The compound’s structure suggests that it might have various effects at the molecular and cellular levels, potentially including antimicrobial and antioxidant activities .
Advantages and Limitations for Lab Experiments
BBG-832 has several advantages for use in lab experiments. It is a synthetic compound that is readily available and can be synthesized in large quantities with high purity. It has been extensively characterized using various analytical techniques, making it a reliable and well-understood compound. However, there are also limitations to the use of BBG-832 in lab experiments. Its effects on glycine receptors are not fully understood, and it may have off-target effects on other neurotransmitter systems. Additionally, its efficacy and safety in humans have not been fully evaluated, limiting its potential for clinical use.
Future Directions
There are several potential future directions for research on BBG-832. One area of focus could be on elucidating the precise mechanism of action of BBG-832 on glycine receptors. This could involve the use of structural biology techniques to determine the binding site of BBG-832 on the receptor. Another area of focus could be on evaluating the safety and efficacy of BBG-832 in humans, with the goal of developing it as a potential therapeutic agent. Additionally, BBG-832 could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders.
Scientific Research Applications
BBG-832 has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to modulate the activity of glycine receptors, which are involved in the transmission of pain signals in the central nervous system. BBG-832 has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, BBG-832 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and addiction.
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-15-7-10-18(11-8-15)30(28,29)24-14-21(26)25-20-12-9-17(23)13-19(20)22(27)16-5-3-2-4-6-16/h2-13,24H,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPBJOORYOIIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(phenylcarbonyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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